molecular formula C13H17BrN2O2 B8795972 Tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate

カタログ番号 B8795972
分子量: 313.19 g/mol
InChIキー: MHUUNPQADFLVMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17BrN2O2 and its molecular weight is 313.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H17BrN2O2

分子量

313.19 g/mol

IUPAC名

tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3

InChIキー

MHUUNPQADFLVMN-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C=CC=N2)Br

製品の起源

United States

Synthesis routes and methods

Procedure details

A 5 L 3-neck round bottom flask fitted with a magnetic stirrer under nitrogen was charged with zinc dust (138 g, preactivated according to the above Preparation 1, 2.11 mol, 2 eq.) and DMA (370 mL, anhydrous). 1,2-dibromoethane (13 mL, 0.158 mol, 0.15 eq, Aldrich) was then added over 5 min, followed by TMSCl (20 mL, 0.158 mol, 0.15 eq, Acros) over 5 min. The reaction mixture was stirred for 20 min at RT. A solution of N-Boc-3-iodoazetidine (2) (448 g, 1.583 mol, 1.5 eq, CNH Technologies) in DMA (925 mL, anhydrous) was added over 25 min keeping the internal temperature below 65° C. using a water bath. The suspension was stirred for 1 h at RT at which point it was degassed with nitrogen. Stirring was stopped and the suspension was allowed to stand. A 12 L 3-neck round bottom flask fitted with a mechanical stirrer was charged with 2,3-dibromopyridine (1) (250 g, 1.055 mol, 1.0 eq, Frontier Scientific), PdCl2dppf.CH2Cl2 (25.8 g, 31.65 mmol, 0.03 eq, Aldrich), CuI (12.5 g, 65.41 mmol, 0.062 eq, Aldrich), and DMA (925 mL, anhydrous). The solution was degassed with nitrogen. The clear zinc reagent solution above the residual solid zinc was poured into the 12 L flask under nitrogen. The brown solution was degassed with nitrogen and heated to 80° C. for 17 h at which point LCMS indicated complete conversion of 2,3-dibromopyridine (1). The reaction mixture was transferred to brine (2 L) in 22 L separatory funnel. Water (2 L) and EtOAc (4 L) were added and the layers were separated. The aqueous layer was extracted with EtOAc (2×3 L). The combined organics were washed with water (3×3 L) and brine (2 L), dried over sodium sulfate and evaporated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=9:1 to 5:1) to obtain 289 g of impure tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate (3) which was distilled under high vacuum to remove the impurity (N-Boc-azetidine) to give 281 g of pure tert-butyl 3-(3-bromopyridin-2-yl)azetidine-1-carboxylate. Yield: 85%.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
925 mL
Type
solvent
Reaction Step Two
Name
Quantity
370 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
448 g
Type
reactant
Reaction Step Five
Name
Quantity
925 mL
Type
solvent
Reaction Step Five
Quantity
250 g
Type
reactant
Reaction Step Six
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
25.8 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
12.5 g
Type
catalyst
Reaction Step Nine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。